Barium methacrylate

Beschreibung

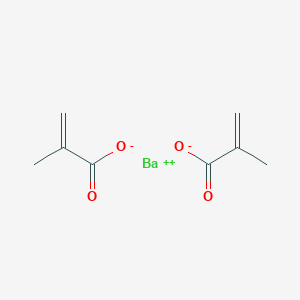

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

barium(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939274 | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-77-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Barium Methacrylate

Chemical Synthesis Approaches

The conventional synthesis of barium methacrylate (B99206) typically involves the reaction of methacrylic acid with a suitable barium precursor. This approach is fundamental and allows for the preparation of both anhydrous and hydrated forms of the salt.

Preparation from Methacrylic Acid and Barium Precursors

The most direct method for synthesizing barium methacrylate is through the neutralization reaction between methacrylic acid and a barium base, such as barium hydroxide (B78521), or through the reaction with a barium salt of a weak acid, like barium carbonate.

When barium hydroxide is used as the precursor, it reacts with methacrylic acid in an aqueous solution. The reaction is a straightforward acid-base neutralization that yields this compound and water. The resulting salt can then be isolated from the solution, often by crystallization.

An alternative and common precursor is barium carbonate. In this case, methacrylic acid reacts with the barium carbonate suspension in a suitable solvent, typically water. This reaction produces this compound, water, and carbon dioxide gas. The evolution of CO2 drives the reaction to completion. The general chemical equation for this reaction is:

BaCO₃ + 2CH₂(CH₃)COOH → Ba(OOC(CH₃)C=CH₂)₂ + H₂O + CO₂

Following the reaction, the this compound product can be recovered from the solution, typically by evaporation of the solvent to induce crystallization.

| Precursor | Reactant | Solvent | Product | Byproduct(s) |

| Barium Hydroxide | Methacrylic Acid | Water | This compound | Water |

| Barium Carbonate | Methacrylic Acid | Water | This compound | Water, Carbon Dioxide |

Synthetic Routes for Hydrated Forms

Hydrated forms of this compound are often obtained when the synthesis is conducted in an aqueous medium. Research has shown that this compound crystallizes from aqueous solutions as a monohydrate. researchgate.netresearchgate.net The degree of hydration can be a critical factor, as it has been shown to influence the solid-state polymerization behavior of the compound. researchgate.net

The preparation of this compound monohydrate involves dissolving a barium salt, such as barium hydroxide, in water and reacting it with a stoichiometric amount of methacrylic acid. Upon concentration or cooling of the resulting solution, this compound monohydrate precipitates. The dehydration of the monohydrate can be achieved by heating under vacuum, which proceeds without a loss of crystallinity. researchgate.net Studies have investigated the dehydration process, noting it can occur in stages and is influenced by factors such as crystal size and the presence of gamma irradiation. researchgate.netresearchgate.net

Synthesis of Methacrylate-Functionalized Barium Oxoclusters

A more advanced synthetic approach involves the creation of methacrylate-functionalized barium oxoclusters. These nanosized building blocks are of interest for developing inorganic-organic hybrid materials. The synthesis involves the reaction of methacrylic acid with barium-containing alkoxides.

One reported synthesis details the reaction of methacrylic acid with a barium-zirconium double alkoxide, which resulted in a barium-based oxocluster with the formula [Ba(OMc)₂(McOH)₃]n. acs.orggoogle.comacs.org In this structure, 'OMc' represents the methacrylate anion and 'McOH' is methacrylic acid. The solid-state structure of this compound consists of zigzag chains of edge-sharing barium-oxygen polyhedra linked by bridging bidentate methacrylate anions. acs.orggoogle.com

Another example is the synthesis of a mixed-metal oxocluster, Ba₂Ti₁₀(μ₃-O)₈(μ₂-OH)₅(μ₂-OMc)₂₀(OiPrOMe)₂, from the reaction of methacrylic acid with a barium-titanium double alkoxide. acs.orggoogle.comacs.org This reaction was carried out by adding methacrylic acid to a solution of BaTi(OiPrOMe)₆, with the reaction mixture being allowed to stand at room temperature for 25 days, yielding brown crystals. acs.org

These syntheses are typically performed under an inert atmosphere using Schlenk line techniques, with the methacrylic acid often being distilled under reduced pressure prior to use to ensure high purity. acs.org

| Product | Precursor(s) | Reactant | Key Reaction Conditions | Yield |

| [Ba(OMc)₂(McOH)₃]n | Barium-zirconium double alkoxide | Methacrylic Acid | Reaction in an appropriate solvent system. acs.orggoogle.comacs.org | Not specified |

| Ba₂Ti₁₀(μ₃-O)₈(μ₂-OH)₅(μ₂-OMc)₂₀(OiPrOMe)₂ | BaTi(OiPrOMe)₆ | Methacrylic Acid | Alkoxide/carboxylic acid molar ratio of 1/24; left at room temperature for 25 days. acs.org | 91% acs.org |

Structural Characterization and Crystallography of Barium Methacrylate

Coordination Polymers and Hydrogen Bonding

The crystal structure of this compound is characterized by a significant degree of polymerization in the solid state. The structure consists of sheets of nearly coplanar barium ions, which are bridged by the carboxylate groups of the methacrylate ligands. This arrangement forms an infinite two-dimensional polymer that extends perpendicular to the a* axis. researchgate.netrsc.org

The barium cation is irregularly coordinated to eight oxygen atoms from the carboxylate groups of the methacrylate ligands. researchgate.netrsc.org The Ba–O bond distances are not uniform, ranging from 2.766 Å to 3.030 Å, which is indicative of the irregular coordination geometry around the large barium ion. rsc.org

Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| Ba–O | 2.766 - 3.030 |

| C–C (central bond) | 1.498(10) |

| C–C (central bond) | 1.511(9) |

Data sourced from Kennard et al., 1976. rsc.org

Polymerization Mechanisms and Kinetics of Barium Methacrylate

Radiation-Induced Solid-State Polymerization of Barium Methacrylate (B99206)

The polymerization of barium methacrylate in the solid state, initiated by high-energy radiation such as gamma rays, is a process fundamentally controlled by the monomer's crystalline environment. Unlike polymerization in solution or bulk liquid, solid-state polymerization is highly dependent on the arrangement and mobility of the monomer molecules within the crystal lattice. tandfonline.com Two crystalline forms of this compound are primarily discussed in research: the monohydrate and the anhydrate. The monohydrate form is known to polymerize readily when irradiated, whereas the anhydrate shows negligible polymer formation under similar conditions, highlighting the critical role of the crystalline structure and the water of crystallization. tandfonline.comresearchgate.net

Initiation and Propagation in Crystalline Lattice

The initiation of polymerization in crystalline this compound is a free-radical process, a fact established through electron spin resonance (ESR) studies. tandfonline.com When this compound monohydrate is irradiated, initiating radicals are formed. ESR studies using a deuterated water (D₂O) salt of this compound have shown that the majority of these initiating radicals are created by the addition of hydrogen atoms, originating from the water of crystallization, to the carbon-carbon double bond of the methacrylate group. annualreviews.org

ESR spectroscopy has been instrumental in identifying the species involved. The spectrum of γ-irradiated this compound at -196°C indicates the presence of both the initiating radical, (CH₃)₂ĊCOO⁻, which constitutes about 90% of the radicals, and the propagating radical, RCH₂Ċ(CH₃)COO⁻, which accounts for the remaining 10%. researchgate.net The highly ordered arrangement of the monomer units within the crystalline lattice is believed to facilitate the propagation of the polymer chain along specific crystallographic directions. osti.gov This topotactic control can lead to the formation of stereoregular polymers. However, the anhydrate form, despite the formation of propagating radicals as indicated by ESR, yields very little polymer, suggesting that the lattice of the anhydrate is not conducive to propagation. researchgate.net This difference underscores the profound influence of the crystal structure on polymerizability. tandfonline.com

Kinetics of Polymerization in Hydrated Forms

The kinetics of the radiation-induced polymerization of this compound are significantly influenced by its hydration state. Studies on crystalline this compound dihydrate (now understood to be a monohydrate) show that polymerization during gamma irradiation results in sigmoidal-shaped conversion curves. researchgate.netbac-lac.gc.ca These curves are characterized by an induction period, which is a common feature in solid-state polymerization. researchgate.net

The polymerization process is sensitive to various experimental conditions, which affect the rate and yield of the resulting polymer.

The effect of temperature on the polymerization rate differs between the hydrated forms and the specific stage of the reaction.

For crystalline this compound dihydrate, the polymerization rate between 25% and 75% conversion is nearly independent of temperature in the range of 15–35°C. researchgate.net

Conversely, for the post-irradiation polymerization of the monohydrate, the initial rate shows a clear dependence on temperature, increasing continuously between 20°C and 110°C. researchgate.net The activation energy (Ea) for this process was calculated to be 132 kJ/mol. researchgate.net

Differential scanning calorimetry (DSC) studies on the monohydrate revealed that after a small dose of γ-irradiation, a polymerization exotherm could be observed. From the variation of this exotherm's position with the scan rate, an activation energy of 163 kJ/mole was determined, a value similar to that from isothermal polymerization measurements. researchgate.nettandfonline.com In contrast, some studies on barium acrylate (B77674) reported an absence of a temperature coefficient for the polymerization rate between 10°C and 65°C. osti.gov

Table 1: Activation Energy (Ea) for this compound Polymerization

| Condition | Activation Energy (Ea) | Source |

|---|---|---|

| Post-irradiation polymerization of monohydrate (20-110°C) | 132 kJ/mol | researchgate.net |

| Polymerization exotherm from DSC after γ-irradiation | 163 kJ/mol | researchgate.nettandfonline.com |

The radiation dose and dose rate are critical parameters controlling the polymerization kinetics.

Induction Period : The induction period observed in the polymerization of this compound dihydrate is markedly shortened by an increase in either the temperature or the radiation dose rate. researchgate.net

Polymerization Rate : The rate of polymerization for the dihydrate increases with the dose rate, following a dependency where the rate is proportional to the dose rate raised to the power of approximately 0.5. researchgate.net For the monohydrate, the initial rate of post-irradiation polymerization was found to be directly proportional to the pre-irradiation dose up to 4 Mrads. researchgate.net

Radical Concentration : ESR studies at 25°C showed that the concentration of radicals increases linearly with time from the start of irradiation. researchgate.net The G-value for radical formation, which represents the number of radicals formed per 100 eV of absorbed energy, was determined to be 7.6 ± 0.5 at 25°C. researchgate.net The rate of polymerization was also found to be about double after irradiation at -78°C compared to -196°C, which correlated with a proportionate difference in the concentration of trapped radicals. researchgate.net

Table 2: G-Values for Radical Formation in this compound Monohydrate

| Irradiation Temperature | G(radicals) | Source |

|---|---|---|

| 25°C | 7.6 ± 0.5 | researchgate.net |

| 15°C | 7.6 ± 0.5 | researchgate.net |

| -78°C | 8.8 ± 0.5 | researchgate.net |

| -196°C | 4.7 ± 0.5 | researchgate.net |

The water of crystallization plays a multifaceted and crucial role in the solid-state polymerization of this compound.

Initiation : As established by ESR, hydrogen atoms from the water of crystallization are the primary source for the formation of initiating radicals. annualreviews.org

Polymerizability : The presence of this water is essential for significant polymerization to occur. The monohydrate polymerizes readily, while the anhydrous salt yields negligible amounts of polymer (less than 2%), even after high radiation doses and prolonged heating. tandfonline.comresearchgate.net This stark difference highlights that the water is not merely a passive component but an active participant in the reaction mechanism, likely by influencing both the initiation step and the monomer lattice structure, making it favorable for propagation. tandfonline.com

Dehydration and Polymerization : The dehydration of the monohydrate occurs in the same temperature range as polymerization. tandfonline.com Research has shown that the rate of post-irradiation polymerization is actually greatest in a partially dehydrated monomer, suggesting that the dynamic process of water removal creates lattice defects or increases molecular mobility, which facilitates polymerization. tandfonline.com

Mechanisms in Anhydrous this compound

The kinetics of this process are characterized by a "decay-type" time-conversion curve. This behavior is common in solid-state polymerizations where the resulting polymer is insoluble in the monomer. As the amorphous polymer phase forms, it separates from the crystalline monomer phase. This phase separation traps the growing polymer chains and their active radical ends within the rigid polymer matrix, severely limiting their mobility and access to the remaining monomer molecules. Consequently, the polymerization rate decreases over time. X-ray diffraction studies confirm that the polymerization process leads to a significant destruction of the monomer's crystalline lattice. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Polymerization Studies

Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for the direct investigation of the paramagnetic species that drive radical polymerization. By detecting and characterizing the transient radical intermediates, ESR provides critical data on their structure, conformation, and reaction kinetics.

Upon γ-irradiation of this compound at very low temperatures, such as -196°C, initial radicals are formed and trapped within the crystal lattice. researchgate.net As the temperature is increased, these initiating radicals convert into propagating radicals, which are responsible for the growth of the polymer chain. researchgate.net

The ESR spectrum of the propagating radical in methacrylate systems is highly dependent on its conformation and environment. researchgate.netscispace.com For instance, in studies of irradiated this compound dihydrate, a precursor to the anhydrous form, a distinct 9-line ESR spectrum is observed at -196°C. researchgate.netscispace.com This spectrum is attributed to the propagating radical, RCH₂Ċ(CH₃)COO⁻, in a specific, fixed conformation. researchgate.net As the sample is warmed, this 9-line spectrum transitions into a different spectral pattern, signaling a change in the radical's conformation or an increase in its molecular motion. researchgate.netscispace.com These different spectra are all attributed to the methacrylate propagating radical but reflect different conformations of the β-methylene C-H bonds, which are influenced by chain length, temperature, and the surrounding matrix. researchgate.net

Table 1: ESR Spectral Characteristics of Radicals in Irradiated this compound Dihydrate

| Temperature | Observed Spectrum | Hyperfine Splitting (hfs) | Radical Species |

|---|---|---|---|

| -196°C | 9-line | 11.5 G | Propagating Radical (Conformation 1) |

| > -100°C | Changes from 9-line | - | Propagating Radical (Conformation 2) |

This table summarizes the ESR spectral changes observed for propagating radicals in this compound dihydrate as a function of temperature. The change from a 9-line spectrum indicates a conformational transition of the radical. researchgate.net

The hyperfine structure of an ESR spectrum is exquisitely sensitive to the geometry of the radical. For methacrylate radicals, the interaction of the unpaired electron with nearby protons (α-protons and β-protons) gives rise to characteristic splitting patterns. The magnitude of these splittings, particularly the β-proton hyperfine coupling, is dependent on the dihedral angle between the p-orbital of the radical carbon and the C-H bonds on the adjacent methylene (B1212753) group. kpi.uaacs.org

Analysis of the ESR spectra of propagating radicals in methacrylate systems suggests that they can exist in several conformations. kpi.uaacs.org For example, simulations of spectra from similar polymer systems have identified distinct conformations, such as the "65/55" conformation (referring to the dihedral angles of the two C-H bonds) in more disordered or liquid-like phases, and a "60/60" conformation in more rigid, vitreous environments. kpi.ua The transition from a 13-line spectrum in the initial liquid phase of some methacrylate polymerizations to a 9-line spectrum upon solidification is a clear indication of this conformational restriction. kpi.ua In the case of this compound, the observation of a 9-line spectrum that changes with temperature suggests that the propagating radical is held in a relatively rigid conformation by the crystal lattice, and thermal energy allows it to transition to another stable or time-averaged conformation. researchgate.netscispace.com

Impact of Crystalline Lattice and Molecular Mobility on Polymerization

The solid-state polymerization of this compound is fundamentally controlled by the interplay between the rigid, ordered structure of the monomer crystal and the need for molecular movement. researchgate.netrsc.org The crystal lattice imposes a topochemical control, meaning the spatial arrangement of monomer molecules influences the reaction pathway. While this pre-organization can be advantageous, the rigidity of the lattice can also hinder the necessary molecular rearrangements for chain propagation. capes.gov.br

As polymerization proceeds, the formation of amorphous polymer chains introduces significant disorder, leading to the destruction of the original monomer lattice. researchgate.net This disruption, in turn, alters the local environment and mobility of the remaining monomers and trapped radicals. scispace.com

Nuclear magnetic resonance (NMR) studies on crystalline methacrylates have shown that significant molecular motion, such as rotational oscillation, can occur even at temperatures far below the melting point. rsc.org This inherent molecular mobility is crucial for polymerization to occur, as it allows monomers to reach the active sites of the growing polymer chains. rsc.org The presence of defects in the crystal lattice can create regions of enhanced molecular mobility, acting as potential sites for the initiation and propagation of polymerization. rsc.org The degree of hydration, as seen in the comparison between anhydrous and hydrated forms of this compound, also significantly impacts the crystal structure and molecular mobility, thereby affecting the polymerization behavior. researchgate.netbac-lac.gc.ca

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound dihydrate |

| This compound monohydrate |

| Poly(potassium acrylate) |

| Poly(acrylic acid) |

| Methacrylic acid |

| Isobutyric acid |

| Barium isobutyrate |

| Methyl methacrylate |

| Ethylene glycol dimethacrylate |

| Zinc methacrylate |

Advanced Spectroscopic and Thermal Characterization of Barium Methacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment and dynamics of nuclei within a molecule. For barium methacrylate (B99206), both solid-state and solution-state NMR can provide detailed information, although solid-state NMR is particularly insightful for studying the material in its common form.

Wideline NMR studies of hydrated barium methacrylate have been instrumental in understanding the mobility of both the water molecules and the methacrylate anions within the crystal lattice. bac-lac.gc.ca In the hydrated state, the proton NMR signal can distinguish between rigid water molecules, which produce a broad signal, and more mobile water molecules, which result in a narrower signal. As the temperature changes, the width of the NMR lines changes, indicating shifts in molecular motion. bac-lac.gc.ca

While specific high-resolution spectra for this compound are not extensively published, the expected chemical shifts can be inferred. The coordination of the methacrylate anion's carboxylate group to the Ba²⁺ ion is expected to influence the electron density across the molecule, leading to shifts in the NMR signals compared to free methacrylic acid. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methacrylate Anion

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Influence of Barium Ion Coordination |

| ¹H | Vinyl (=CH₂) | 5.5 - 6.5 | Minor shift due to electronic effects from carboxylate coordination. |

| ¹H | Methyl (-CH₃) | ~1.9 | Minor shift. |

| ¹³C | Carbonyl (-COO⁻) | 170 - 180 | Significant downfield shift due to withdrawal of electron density by Ba²⁺. |

| ¹³C | Vinyl (=C<) | ~135 | Minor shift. |

| ¹³C | Vinyl (=CH₂) | ~125 | Minor shift. |

| ¹³C | Methyl (-CH₃) | ~18 | Minor shift. |

The analysis of spin-lattice relaxation times (T1) in solid-state NMR can further quantify the dynamics, revealing the motional correlation times of the methyl group rotation and any larger-scale movements of the entire methacrylate anion. mdpi.com

Infrared (IR) Spectroscopy for Structural and Mechanistic Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups and understanding bonding within a compound like this compound. The IR spectrum provides a molecular fingerprint that confirms the structure and can be used to study changes during processes like hydration, dehydration, and polymerization. gla.ac.uk

The IR spectrum of this compound is dominated by the characteristic vibrations of the carboxylate and vinyl groups. bac-lac.gc.ca A key feature is the absorption bands of the carboxylate group (COO⁻). Unlike the sharp C=O stretching band of a carboxylic acid (around 1700 cm⁻¹), the salt exhibits two distinct bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The separation between these two wavenumbers (Δν) provides information about the coordination mode of the carboxylate group with the barium ion.

Studies on related metal methacrylate salts show that the C=C vinyl group stretching vibration is also a prominent feature. nih.govresearchgate.net In hydrated forms of this compound, a broad absorption band in the 3000-3600 cm⁻¹ region is present, corresponding to the O-H stretching vibrations of water molecules. bac-lac.gc.ca

Interactive Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3500 - 3200 | ν(O-H) | Indicates presence of water of hydration in hydrated samples. bac-lac.gc.ca |

| ~1640 | ν(C=C) | Characteristic of the methacrylate vinyl group. nih.gov |

| ~1540 - 1580 | νₐₛ(COO⁻) | Asymmetric stretching of the carboxylate group, coordinated to Ba²⁺. researchgate.net |

| ~1410 - 1440 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group. bac-lac.gc.ca |

| Below 600 | ν(Ba-O) | Stretching vibrations corresponding to the barium-oxygen bond. |

Analysis of the IR spectra allows for the confirmation of the salt's formation and can reveal structural details, such as the bidentate or bridging nature of the carboxylate-barium coordination. researchgate.netscirp.org

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Dehydration and Reaction Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference. scientific.net Used together, these techniques are highly effective for studying the thermal stability, dehydration processes, and decomposition pathways of this compound. bac-lac.gc.caunesp.br

The thermal decomposition of hydrated this compound occurs in distinct stages. bac-lac.gc.ca

Dehydration: The initial mass loss observed in the TGA curve corresponds to the removal of water of hydration. bac-lac.gc.ca This process is typically endothermic, showing a corresponding peak in the DTA curve. For this compound monohydrate, this occurs before the onset of decomposition. bac-lac.gc.ca

Decomposition of the Anion: Following dehydration, the anhydrous this compound decomposes at higher temperatures. This is a complex process involving the breakdown of the organic methacrylate moiety. bac-lac.gc.ca The decomposition products can include organic vapors and carbon dioxide. gelest.com

Formation of Barium Carbonate: Studies on other alkaline earth carboxylates suggest that the decomposition often proceeds via the formation of a stable intermediate, barium carbonate (BaCO₃). unesp.br This step is marked by a significant mass loss in the TGA curve and strong exothermic peaks in the DTA curve, corresponding to the combustion of the organic fragments.

Formation of Barium Oxide: At very high temperatures (often >900°C), the barium carbonate intermediate decomposes further to yield barium oxide (BaO) as the final, stable residue, with the release of carbon dioxide. unesp.br

Interactive Table 3: Generalized Thermal Decomposition Stages for Hydrated this compound

| Stage | Process | Approximate Temperature Range (°C) | TGA Observation | DTA Observation |

| 1 | Dehydration | 100 - 200 | Mass loss corresponding to H₂O. bac-lac.gc.ca | Endothermic peak. scientific.net |

| 2 | Anion Decomposition | 300 - 500 | Significant mass loss. dovepress.com | Complex exothermic peaks. unesp.br |

| 3 | Carbonate Formation | (Overlaps with Stage 2) | Plateau corresponding to BaCO₃. unesp.br | Exothermic peaks. |

| 4 | Final Decomposition | > 900 | Final mass loss to BaO residue. unesp.br | Endothermic peak (for carbonate decomposition). |

The precise temperatures and mass losses for each stage depend on factors such as the heating rate and the atmosphere (e.g., inert or oxidizing). mdpi.com This detailed thermal analysis is critical for applications where this compound is subjected to high temperatures, such as in the synthesis of ceramic-polymer composites.

Coordination Chemistry and Complexation with Barium Methacrylate Ligands

Barium Uranyl Methacrylate (B99206) Complexes

The coordination of barium with uranyl methacrylate complexes has been demonstrated through the synthesis and characterization of compounds such as Ba₂[UO₂(CH₂C(CH₃)COO)₃]₄ · 26H₂O. researchgate.net In this complex, the fundamental building blocks are the one-core anionic complexes [UO₂(CH₂C(CH₃)COO)₃]⁻. researchgate.net These units belong to the AB³⁰¹ crystallochemical group, where A represents the UO₂²⁺ cation and B⁰¹ is the methacrylate anion (CH₂C(CH₃)COO⁻). researchgate.net

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| Barium Uranyl Methacrylate | Ba₂[UO₂(CH₂C(CH₃)COO)₃]₄ · 26H₂O | Not Specified | Not Specified | One-core [UO₂(CH₂C(CH₃)COO)₃]⁻ complexes forming layers with voids occupied by Ba²⁺ ions. researchgate.net |

Methacrylate-Functionalized Barium Oxoclusters

Methacrylate ligands have been successfully used to functionalize barium oxoclusters, creating nanosized building blocks for the development of inorganic-organic hybrid materials. acs.orgacs.orgnih.gov An example of such a compound is [Ba(OMc)₂(McOH)₃]n, where OMc represents the methacrylate anion and McOH is methacrylic acid. acs.orgacs.orgnih.gov These functionalized clusters are of interest because the methacrylate groups provide a handle for covalent bonding with a polymer matrix, for instance, through copolymerization with acrylate (B77674) monomers. acs.org

A common synthetic route to methacrylate-functionalized barium oxoclusters involves the reaction of a barium-containing precursor with methacrylic acid. acs.orgnih.gov For the synthesis of [Ba(OMc)₂(McOH)₃]n, a barium-zirconium double alkoxide was reacted with methacrylic acid. acs.orgnih.gov All reactions and manipulations for these syntheses are typically carried out under an inert atmosphere, such as argon, using standard Schlenk or septum/cannula techniques to prevent unwanted side reactions with air or moisture. acs.org The methacrylic acid is often distilled under reduced pressure before use to ensure its purity. acs.org

| Precursors | Reaction Conditions | Product |

| Barium-zirconium double alkoxide, Methacrylic acid | Inert atmosphere (Argon) acs.org | [Ba(OMc)₂(McOH)₃]n acs.orgnih.gov |

The solid-state structure of the methacrylate-functionalized barium oxocluster, [Ba(OMc)₂(McOH)₃]n, is characterized by zigzag chains of edge-sharing {BaO₉} polyhedra. acs.orgacs.orgnih.gov These chains are linked together through bridging bidentate methacrylate anions. acs.orgnih.gov The carboxylate groups of the methacrylate ligands exhibit different coordination modes within the structure. acs.orgnih.gov This arrangement results in a polymeric structure where the inorganic barium-oxo core is surrounded by the organic methacrylate groups. acs.org

| Compound | Structural Motif | Coordination of Barium | Role of Methacrylate |

| [Ba(OMc)₂(McOH)₃]n | Zigzag chains of edge-sharing polyhedra acs.orgnih.gov | {BaO₉} polyhedra acs.orgnih.gov | Bridging bidentate anions linking the chains acs.orgnih.gov |

Theoretical and Computational Investigations on Barium Methacrylate Systems

Modeling of Radical Conformations and Molecular Mobility

The study of radical species formed during the polymerization of barium methacrylate (B99206) has been significantly advanced by computational modeling and spectroscopic techniques, particularly Electron Spin Resonance (ESR) spectroscopy.

During radiation-induced, solid-state polymerization, the propagating radical in barium methacrylate is identified as RCH₂Ċ(CH₃)COO⁻. researchgate.net ESR studies have revealed that the resulting spectra are complex and can change based on experimental conditions. researchgate.netcapes.gov.br These differing spectra are not due to different radical species but are attributed to various conformations of the propagating radical. researchgate.net The specific conformation is influenced by several factors, including the length of the growing radical chain, the temperature, and the local crystalline environment (e.g., monohydrate vs. anhydrate form). researchgate.net

For instance, γ-irradiated this compound dihydrate, when warmed above -100°C, shows a transformation from the initial (CH₃)₂ĊCOO⁻ radical to the propagating radical. researchgate.net The spectrum of this propagating radical can manifest as a characteristic 9-line pattern with a hyperfine splitting constant of 11.5 G. researchgate.net In other cases, particularly in salts like this compound, a 5+4-line ESR spectrum is observed at room temperature. rsc.org The interpretation of these spectra is central to understanding the radical's structure. The major hyperfine interactions are assigned to the methyl and methylene (B1212753) protons positioned beta to the carbon atom bearing the unpaired electron. researchgate.net

Table 1: Characteristics of Propagating Radicals in this compound Systems from ESR Studies.

| Observed Spectrum | Hyperfine Splitting (hfs) | Conditions / Notes | Reference |

|---|---|---|---|

| 9-line | 11.5 G | Observed for the propagating radical after warming irradiated dihydrate. | researchgate.net |

| 5+4 line | Not specified | Observed at room temperature; associated with low reactivity towards oxygen. | rsc.org |

Molecular mobility is intrinsically linked to the conformational state of these radicals. Computational models and experimental data suggest that the mobility of the propagating radical is highly constrained within the monomer's crystal lattice, especially during the initial stages of polymerization involving dimers or trimers. bac-lac.gc.ca As the polymer chain grows, maintaining its orientation within the host lattice becomes difficult. bac-lac.gc.ca The decay kinetics of the ESR signal have been studied and are attributed to the mutual interaction and termination of short-chain, mobile propagating radicals. researchgate.net While direct molecular dynamics simulations specifically for this compound are not extensively documented, studies on analogous systems, such as poly(methyl methacrylate) grafted onto inorganic surfaces, show that molecular mobility is significantly affected by interactions with inorganic components and the density of polymer chains. mdpi.comresearchgate.netnih.gov These simulations are crucial for understanding the dynamics of methacrylate chains and local relaxations. mdpi.com

Analysis of Intermolecular Interactions and Supramolecular Organization

The solid-state structure of this compound is dictated by powerful intermolecular forces that create a well-defined supramolecular assembly. The primary forces at play are the electrostatic attractions between the divalent barium cations (Ba²⁺) and the negatively charged carboxylate groups (COO⁻) of the methacrylate anions, which constitute strong ionic bonds. rsc.orgvaia.com

X-ray crystallography studies on anhydrous this compound have provided a definitive model of its supramolecular organization. rsc.org The analysis reveals that the compound does not exist as discrete ion pairs but forms a complex, ordered structure. The crystal structure is comprised of sheets of almost coplanar barium ions, which are interconnected by the carboxylate groups of the methacrylate ligands. rsc.org These bridging carboxylate groups act as links, creating an infinite two-dimensional polymer network that extends normal to the a* crystallographic axis. rsc.org This arrangement is a classic example of a coordination polymer, where metal ions and organic ligands self-assemble into an extended network.

Table 2: Crystallographic Data for Anhydrous this compound.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a | 12.162(1) Å | rsc.org |

| b | 8.017(1) Å | rsc.org |

| c | 10.373(1) Å | rsc.org |

| β | 102.87(1)° | rsc.org |

| Z (Formula units per cell) | 4 | rsc.org |

| Coordination Number of Ba²⁺ | 8 | rsc.org |

| Range of Ba-O Bond Distances | 2.766 - 3.030 Å | rsc.org |

Q & A

Q. What metrics validate the robustness of this compound’s cytotoxicity assays in biomedical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.